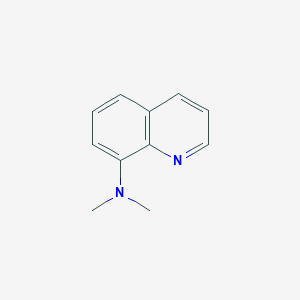

N,N-dimethylquinolin-8-amine

Description

N,N-Dimethylquinolin-8-amine (CAS: 29526-42-9) is a quinoline derivative with a dimethylamino group substituted at the 8-position. Its molecular formula is C₁₁H₁₂N₂, with an average molecular mass of 172.231 g/mol and a monoisotopic mass of 172.100048 g/mol . The compound is synthesized via methods such as CuI-catalyzed benzannulation using dimethylamine, bromoaryl ketones, and terminal alkynes under basic aqueous conditions . Key identifiers include ChemSpider ID 4376995 and MDL number MFCD27958242 .

Theoretical calculations reveal that the C5-H bond in this compound has a higher charge difference (0.556) compared to the C7-H bond (0.318 in 6-hydroxyquinoline), directing regioselectivity in reactions like formylation .

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13(2)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGVGTIWOIJXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876344 | |

| Record name | 8-DIMETHYLAMINOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29526-42-9 | |

| Record name | 8-DIMETHYLAMINOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylquinolin-8-amine can be synthesized through several methods. One common approach involves the reaction of bromo-(hetero)aryl ketones with terminal alkynes in the presence of a copper catalyst under basic conditions. This method leads to the formation of functionalized this compound . Another method involves the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation to yield quinolin-8-amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of stannic chloride or indium(III) chloride as catalysts in the cyclization of N-propargyl aniline derivatives is a common industrial method .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or stannous chloride are employed.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, various substituted quinolines, and different amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethylquinolin-8-amine and its derivatives have been explored for their potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). Research indicates that compounds based on the 8-aminoquinoline structure can function as multi-target agents, exhibiting properties such as:

- Aβ Aggregation Inhibition : Certain derivatives have shown promising inhibitory activity against amyloid-beta (Aβ) aggregation, which is crucial in AD pathology. For instance, hybrid compounds combining 8-aminoquinoline with melatonin demonstrated significant protective effects against Aβ-induced toxicity and improved cognitive functions in animal models .

- Metal Ion Chelation : The chelating ability of this compound allows it to form stable complexes with transition metals like copper and zinc. This property is particularly relevant in the context of AD, where metal ion dysregulation is implicated in disease progression. New bis-8-aminoquinoline derivatives have been reported to enhance copper ion selectivity and chelation efficiency significantly .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methodologies, including:

- Benzannulation Reactions : CuI-catalyzed benzannulation has been employed to produce functionalized quinolin-8-amines under basic conditions. This method allows for the introduction of diverse functional groups, enhancing the compound's reactivity and potential applications in drug development .

- Hydroamination and Hydroarylation : Recent studies have utilized main group metal catalysis to facilitate hydroamination and hydroarylation reactions involving propargyl aniline derivatives. These reactions yield quinolin-8-amines with high selectivity and efficiency, showcasing the versatility of this compound in synthetic organic chemistry .

Biological Activities

This compound exhibits various biological activities that make it a candidate for further research:

- Anticancer Properties : Studies have indicated that 8-hydroxyquinoline derivatives can act as effective anticancer agents by modulating multidrug resistance (MDR) mechanisms. The structure-activity relationship (SAR) investigations highlight that modifications at the 8-position can significantly influence biological activity against cancer cell lines .

- Antioxidant Effects : Some derivatives demonstrate antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. This aspect is particularly relevant for neuroprotective strategies in treating neurodegenerative diseases .

Materials Science Applications

Beyond medicinal uses, this compound has potential applications in materials science:

- Coordination Chemistry : The ability of this compound to form coordination complexes with metals makes it useful in developing new materials with tailored electronic properties. These materials can find applications in sensors, catalysts, and electronic devices.

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of N,N-dimethylquinolin-8-amine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of metal complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Quinoline Derivatives

Key Insights :

- Substituent Position: The 8-position substituent in this compound creates a distinct ESP profile compared to 6-substituted analogs, favoring C5 reactivity .

- Electronic Effects: The electron-donating dimethylamino group enhances nucleophilicity at C5, whereas hydroxyl or methoxy groups induce different charge distributions .

Reactivity in Formylation Reactions

Table 2: Formylation Outcomes of Selected Compounds

Mechanistic Explanation :

- The higher ESP difference at C5-H in this compound (0.556) facilitates selective H-atom abstraction, leading to monoformylation at C3. In contrast, 5-chloroquinolin-8-ol, with smaller ESP differences, undergoes double formylation .

- 6-Hydroxyquinoline’s lower C7-H ESP (0.318) also results in C5 selectivity, highlighting the universal preference for C5 activation in 8-substituted quinolines .

Spectroscopic and Electrochemical Properties

The absence of a methyl group at the C2 position in this compound reduces steric hindrance, enhancing its electrochemical activity compared to C2-methylated analogs like 2-methylquinolin-8-amine . IR and NMR spectra of double-formylated derivatives (e.g., Q2k) show distinct carbonyl signals, influenced by hydrogen bonding between substituents, a feature absent in monoformylated this compound .

Biological Activity

N,N-Dimethylquinolin-8-amine is a compound that belongs to the quinoline family, notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

This compound (CAS Number: 29526-42-9) is characterized by a quinoline ring system with a dimethylamino group at the eighth position. It is recognized for its potential as a ligand in coordination chemistry and its role in biological systems, particularly in enzyme interactions and receptor modulation.

The biological activity of this compound primarily arises from its ability to coordinate with metal ions and interact with various biological targets:

- Metal Coordination : As a ligand, it can stabilize metal complexes, which may enhance the reactivity of these complexes in biological systems.

- Enzyme Interaction : The compound can modulate enzyme activity through binding interactions, influencing metabolic pathways.

- Receptor Binding : It has been shown to interact with specific receptors, potentially altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit antimicrobial effects against various pathogens. These compounds have been tested against bacteria and fungi, showing promising results in inhibiting growth.

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study reported that quinoline derivatives could significantly reduce the viability of cancer cell lines .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, indicating moderate antimicrobial efficacy.

- Anticancer Mechanisms :

Table 1: Biological Activities of this compound

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions including oxidation and substitution reactions. Its derivatives often exhibit enhanced biological activities compared to the parent compound. For example, modifications at different positions on the quinoline ring can lead to compounds with improved anticancer or antimicrobial properties .

Q & A

Q. What are the recommended synthetic routes for preparing N,N-dimethylquinolin-8-amine with high purity?

this compound is typically synthesized via alkylation of 8-aminoquinoline using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. A common protocol involves reacting 8-aminoquinoline with methyl iodide in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Characterization by -NMR and -NMR confirms the substitution pattern, while mass spectrometry (MS) verifies molecular weight.

Q. How does the solubility profile of this compound influence its experimental applications?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. This necessitates solvent optimization for biological assays. For example, stock solutions prepared in DMSO (<1% v/v) are compatible with in vitro enzymatic studies, while aqueous buffers may require co-solvents like ethanol .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : -NMR peaks at δ 2.8–3.2 ppm confirm the presence of N-methyl groups.

- High-resolution mass spectrometry (HRMS) : Exact mass matching (theoretical: 186.1622 g/mol) ensures purity.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at <0.5% .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its regioselectivity in electrophilic substitution reactions?

Theoretical studies (e.g., density functional theory, DFT) reveal that the electron-donating N,N-dimethylamine group at the 8-position increases electron density at the C5 and C7 positions of the quinoline ring. This directs electrophilic formylation to occur preferentially at C5, as observed in Duff reactions . Comparative electrostatic potential maps for derivatives (e.g., 8-hydroxyquinoline vs. This compound) validate these trends .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or cytotoxic activity often arise from variations in assay conditions (e.g., bacterial strain, solvent effects). A systematic review methodology (PRISMA guidelines) is recommended:

Q. How can computational modeling optimize the design of this compound-based fluorescent probes?

Molecular docking and time-dependent DFT (TD-DFT) predict binding affinity to metal ions (e.g., Zn) and emission wavelengths. For example, substituting the quinoline core with electron-withdrawing groups (e.g., nitro) red-shifts fluorescence, validated by experimental UV-Vis and fluorescence spectroscopy .

Q. What are the mechanistic implications of this compound’s interaction with cytochrome P450 enzymes?

In vitro metabolism studies using human liver microsomes (HLMs) and LC-MS/MS analysis identify primary metabolites (e.g., N-demethylated products). Competitive inhibition assays with CYP3A4 substrates (e.g., midazolam) reveal non-competitive inhibition (), suggesting allosteric binding .

Methodological Guidance

Q. How to systematically review literature on this compound’s applications?

Follow Cochrane Collaboration guidelines:

- Search strategy : Use databases (PubMed, SciFinder) with keywords: "quinolin-8-amine derivatives," "fluorescence probes," "theoretical calculations."

- Inclusion criteria : Peer-reviewed articles (2015–2025), experimental validation.

- Risk of bias : Assess via ROBIS tool for in vitro studies .

Q. What experimental controls are essential in studying this compound’s photostability?

- Light exposure : Use calibrated UV lamps (λ = 365 nm) with irradiance measured by a radiometer.

- Degradation monitoring : HPLC tracking of parent compound decay (half-life ) under controlled conditions.

- Reference standards : Include known photolabile compounds (e.g., riboflavin) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.